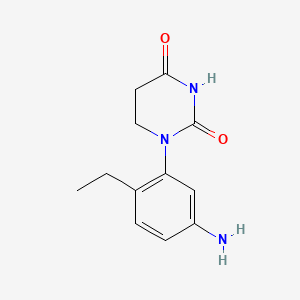![molecular formula C5H14Cl2N2O B15303760 [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline, which can then be converted to the desired compound. This process typically involves the use of commercially available starting materials and employs a tightly bound chelation-controlled transition state to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the sequence of synthetic steps to improve yield and efficiency. For example, adjusting the order of synthetic steps can lead to a stable yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the formation of pyrrolidin-2-ones from this compound involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of various bioactive molecules .
Wissenschaftliche Forschungsanwendungen
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity.
Vergleich Mit ähnlichen Verbindungen
[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry, leading to variations in their biological profiles and applications. The unique stereochemistry of this compound contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C5H14Cl2N2O |
|---|---|
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
[(2S,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1 |
InChI-Schlüssel |
MYRBCWBHSWFNCC-RSLHMRQOSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1CO)N.Cl.Cl |
Kanonische SMILES |
C1C(CNC1CO)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


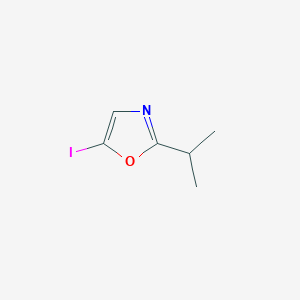
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
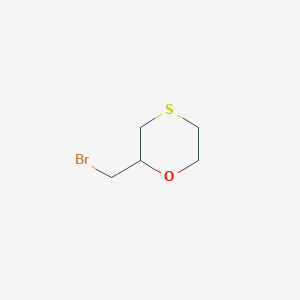

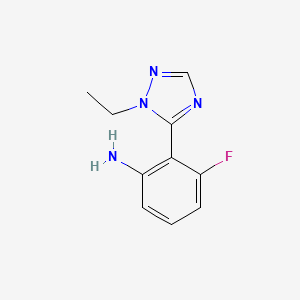
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
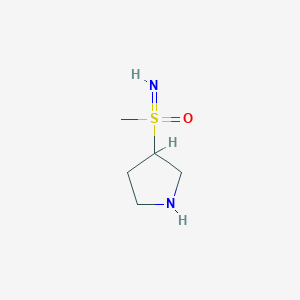

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
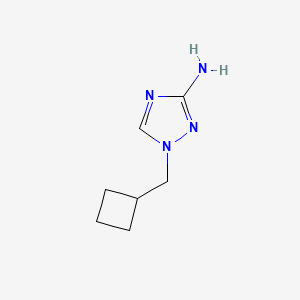
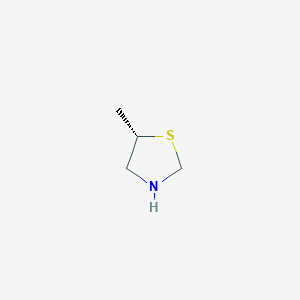
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
